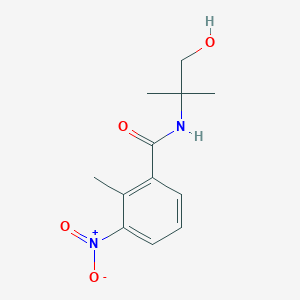

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide

Übersicht

Beschreibung

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide is an organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a hydroxy group and a nitro group, which contribute to its reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding benzoyl chloride intermediate. This intermediate then reacts with the amine to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate in an acidic medium.

Major Products

Reduction: 2-methyl-3-aminobenzamide.

Substitution: Various ethers or esters depending on the substituent.

Oxidation: 2-methyl-3-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism by which N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide exerts its effects involves its ability to chelate metal ions through its N, O-bidentate directing group. This chelation facilitates the formation of cyclometallated complexes, which are crucial intermediates in various catalytic processes . The compound’s nitro group can also participate in redox reactions, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Similar structure but lacks the nitro group, affecting its reactivity and applications.

N-(2-hydroxy-1,1-dimethylethyl)-1-methyl-3-(1H-pyrrolo[2,3-b]pyridin-2-yl)-1H-indole-5-carboxamide: Contains an indole moiety, making it more complex and potentially more versatile in biological applications.

Uniqueness

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide is unique due to its combination of a hydroxy group, a nitro group, and a benzamide core. This combination imparts distinct reactivity and functionality, making it valuable in various chemical and biological contexts.

Biologische Aktivität

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide is an organic compound that has gained attention due to its unique structural properties and potential applications in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a hydroxy group and a nitro group, which contribute to its reactivity and biological activity. Its chemical structure can be represented as follows:

This structure allows for interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to chelate metal ions through its N,O-bidentate directing group. This chelation facilitates the formation of cyclometallated complexes, which are crucial intermediates in various catalytic processes and may influence enzyme activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been explored as a potential pharmacophore for enzyme inhibitors, particularly in the context of anti-inflammatory and antimicrobial activities.

- Metal Ion Interaction : Its ability to bind metal ions enhances its reactivity and potential effectiveness in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, indicating a mechanism that may be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of nitrobenzamide compounds, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

- Anti-inflammatory Activity : In a controlled laboratory setting, the compound was tested for its ability to modulate inflammatory responses in human cell lines. The findings indicated a reduction in interleukin-6 (IL-6) production by approximately 40% at concentrations of 50 µM .

- Enzyme Inhibition Studies : The compound was assessed for its potential to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. It demonstrated an IC50 value of 25 µM, which positions it as a promising candidate for further development in neuroprotective therapies .

Comparative Analysis of Biological Activity

Eigenschaften

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-8-9(5-4-6-10(8)14(17)18)11(16)13-12(2,3)7-15/h4-6,15H,7H2,1-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZSIMYPOXRICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.